molecular formula C26H24N4O2S B11085319 2-methyl-N-(2-methylbut-3-yn-2-yl)-5-[4-(phenylamino)phthalazin-1-yl]benzenesulfonamide

2-methyl-N-(2-methylbut-3-yn-2-yl)-5-[4-(phenylamino)phthalazin-1-yl]benzenesulfonamide

Cat. No.: B11085319
M. Wt: 456.6 g/mol
InChI Key: YENBEDCXFIZLGY-UHFFFAOYSA-N
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Description

2-methyl-N-(2-methylbut-3-yn-2-yl)-5-[4-(phenylamino)phthalazin-1-yl]benzenesulfonamide is a complex organic compound that features a sulfonamide group, a phthalazine ring, and a phenylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-(2-methylbut-3-yn-2-yl)-5-[4-(phenylamino)phthalazin-1-yl]benzenesulfonamide typically involves multiple steps:

    Formation of the phthalazine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the phenylamino group: This step often involves the use of aniline derivatives and coupling reactions.

    Attachment of the sulfonamide group: This can be done using sulfonyl chlorides in the presence of a base.

    Addition of the 2-methylbut-3-yn-2-yl group: This step may involve alkylation reactions using appropriate alkyl halides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenylamino group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can occur at the sulfonamide group, potentially leading to the formation of amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe for studying enzyme activity.

    Medicine: Investigated for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes.

    Industry: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group can form strong interactions with the active sites of enzymes, leading to inhibition of their activity. The phthalazine ring and phenylamino group can also contribute to the binding affinity and specificity of the compound.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simpler sulfonamide with antibacterial properties.

    Phthalazine derivatives: Compounds with similar ring structures but different substituents.

    Phenylamino derivatives: Compounds with similar phenylamino groups but different core structures.

Uniqueness

2-methyl-N-(2-methylbut-3-yn-2-yl)-5-[4-(phenylamino)phthalazin-1-yl]benzenesulfonamide is unique due to its combination of a sulfonamide group, a phthalazine ring, and a phenylamino group. This combination of functional groups provides the compound with unique chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C26H24N4O2S

Molecular Weight

456.6 g/mol

IUPAC Name

5-(4-anilinophthalazin-1-yl)-2-methyl-N-(2-methylbut-3-yn-2-yl)benzenesulfonamide

InChI

InChI=1S/C26H24N4O2S/c1-5-26(3,4)30-33(31,32)23-17-19(16-15-18(23)2)24-21-13-9-10-14-22(21)25(29-28-24)27-20-11-7-6-8-12-20/h1,6-17,30H,2-4H3,(H,27,29)

InChI Key

YENBEDCXFIZLGY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN=C(C3=CC=CC=C32)NC4=CC=CC=C4)S(=O)(=O)NC(C)(C)C#C

Origin of Product

United States

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